molecular formula C11H7ClN2O B2605730 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde CAS No. 928713-22-8

2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde

Cat. No.: B2605730
CAS No.: 928713-22-8
M. Wt: 218.64
InChI Key: IPUCTROOLKJTMB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde is a heterocyclic aromatic compound that contains both pyrimidine and chlorophenyl functional groups

Preparation Methods

The synthesis of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with appropriate pyrimidine derivatives under controlled conditions. One common method includes the use of a condensation reaction where 3-chlorobenzaldehyde is reacted with a pyrimidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve more efficient catalytic processes to enhance yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis or flow chemistry to optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases to facilitate the reactions. Major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, and hydrazones.

Scientific Research Applications

2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, and in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde: This compound has a similar structure but with the chlorine atom positioned at the para position on the phenyl ring. It may exhibit different reactivity and biological activity due to the change in the position of the chlorine atom.

    2-(3-Bromophenyl)pyrimidine-5-carbaldehyde:

    2-(3-Methylphenyl)pyrimidine-5-carbaldehyde: The presence of a methyl group instead of chlorine can lead to different chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-chlorophenyl)pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-10-3-1-2-9(4-10)11-13-5-8(7-15)6-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUCTROOLKJTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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